molecular formula C9H21N3 B13907085 (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine

Cat. No.: B13907085
M. Wt: 171.28 g/mol
InChI Key: RRWRXJJLKAEXHN-VIFPVBQESA-N
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Description

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine typically involves the reaction of piperidine derivatives with dimethylamine. One common method is the reductive amination of 3-piperidone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to obtain the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and optimized reaction conditions allows for the large-scale production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    N,N-Dimethyl-3-piperidylamine: A structurally related compound with a similar piperidine ring and dimethylamino group.

    3-(Dimethylamino)piperidine: Another related compound with a different substitution pattern on the piperidine ring.

Uniqueness

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on molecular interactions.

Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

(3S)-1-[2-(dimethylamino)ethyl]piperidin-3-amine

InChI

InChI=1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(10)8-12/h9H,3-8,10H2,1-2H3/t9-/m0/s1

InChI Key

RRWRXJJLKAEXHN-VIFPVBQESA-N

Isomeric SMILES

CN(C)CCN1CCC[C@@H](C1)N

Canonical SMILES

CN(C)CCN1CCCC(C1)N

Origin of Product

United States

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